Epiafzelechin trimethyl ether

Description

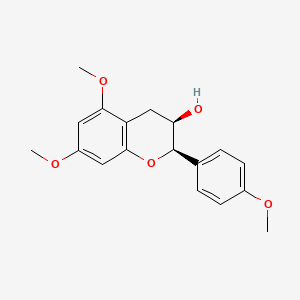

Epiafzelechin trimethyl ether (C₁₈H₂₀O₅, molecular weight 316.36 g/mol) is a methylated derivative of the flavonoid (–)-epiafzelechin (C₁₅H₁₄O₅), which is naturally occurring in plants such as Acacia catechu . Its increased lipophilicity due to methylation may enhance membrane permeability and bioavailability compared to non-methylated analogs .

Properties

Molecular Formula |

C18H20O5 |

|---|---|

Molecular Weight |

316.3 g/mol |

IUPAC Name |

(2R,3R)-5,7-dimethoxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-3-ol |

InChI |

InChI=1S/C18H20O5/c1-20-12-6-4-11(5-7-12)18-15(19)10-14-16(22-3)8-13(21-2)9-17(14)23-18/h4-9,15,18-19H,10H2,1-3H3/t15-,18-/m1/s1 |

InChI Key |

NMLBREXWQRPOJH-CRAIPNDOSA-N |

SMILES |

COC1=CC=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@@H](CC3=C(O2)C=C(C=C3OC)OC)O |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EPIAFZELECHIN TRIMETHYL ETHER typically involves the methylation of epiafzelechin. The process includes the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or acetone, with a base such as potassium carbonate or sodium hydroxide to facilitate the methylation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the extraction of epiafzelechin from natural sources followed by chemical modification. The extraction process often uses solvents like ethyl acetate or methanol, and the subsequent methylation is performed using large-scale reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

EPIAFZELECHIN TRIMETHYL ETHER undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Medicine: Potential therapeutic agent for conditions like diabetes and cancer due to its ability to inhibit certain enzymes and pathways

Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of EPIAFZELECHIN TRIMETHYL ETHER involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as alpha-glucosidase, which plays a role in carbohydrate metabolism. This inhibition can help manage blood sugar levels in diabetic patients. Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress, which is beneficial in preventing cellular damage and inflammation .

Comparison with Similar Compounds

Structural Analogues in the Catechin/Epiatechin Family

Methylated catechin and epicatechin derivatives share structural similarities with epiafzelechin trimethyl ether. Key compounds include:

Key Differences and Implications

Lipophilicity and Bioavailability :

- Methylation increases lipophilicity, as seen in the higher molecular weight of this compound (316.36 g/mol) compared to (–)-epiafzelechin (274.27 g/mol) . This modification may enhance cellular uptake but reduce water solubility.

- Catechin tetramethyl ether (346.38 g/mol) demonstrates a further increase in lipophilicity due to an additional methyl group .

Biological Activity: (–)-Epiafzelechin shows binding affinity to human androgen receptors in prostate cancer models , but its trimethyl ether’s activity remains uncharacterized.

Safety Profiles: (–)-Epiafzelechin is classified as non-hazardous under EU regulations , but the safety of its methylated derivatives is undocumented.

Positional Effects of Methylation

- The position of methoxy groups significantly impacts bioactivity. For example, catechin 5,7,3'-trimethyl ether and catechin 5,7,4'-trimethyl ether differ only in the B-ring methylation site, which could modulate interactions with target proteins like enzymes or receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.